molecular formula C17H13BrN2O3 B3502534 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile

3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile

Cat. No. B3502534
M. Wt: 373.2 g/mol
InChI Key: XDAPWXKYROMUAL-ZSOIEALJSA-N
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Description

3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as BEN, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BEN belongs to the family of acrylonitrile derivatives and has been synthesized through different methods.

Scientific Research Applications

3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a building block for the synthesis of semiconducting polymers for use in electronic devices. In materials science, 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In medicinal chemistry, 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to the arrest of the cell cycle and ultimately cell death. 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to have anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory activity in vitro, which may have potential applications in the treatment of inflammatory diseases. However, the effects of 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile on normal cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the effects of 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile on normal cells and tissues need to be further studied to determine its potential toxicity.

Future Directions

There are several future directions for research on 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. One direction is to further study its anticancer activity in vivo, using animal models. Another direction is to explore its potential as an anti-inflammatory agent in vivo. In addition, the synthesis of 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile derivatives with improved solubility and selectivity for cancer cells could be explored. Finally, the potential toxicity of 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile on normal cells and tissues needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, or 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, is a compound that has potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. Its mechanism of action involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. While 3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has shown promise as an anticancer and anti-inflammatory agent, its effects on normal cells and tissues need to be further studied. Future research directions include studying its activity in vivo, exploring its potential as an anti-inflammatory agent, and synthesizing derivatives with improved solubility and selectivity.

properties

IUPAC Name

(E)-3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c1-2-23-17-7-6-15(18)9-13(17)8-14(11-19)12-4-3-5-16(10-12)20(21)22/h3-10H,2H2,1H3/b14-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAPWXKYROMUAL-ZSOIEALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
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3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
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3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
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3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
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3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
Reactant of Route 6
3-(5-bromo-2-ethoxyphenyl)-2-(3-nitrophenyl)acrylonitrile

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